1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone
Description
Chemical Formula: C₁₃H₂₀BrN₃O₄
Molecular Weight: 362.22 g/mol
IUPAC Name: 1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]-4-(oxan-2-yloxy)butan-1-one
Key Features:
- Contains a 1,2,4-triazole ring substituted with a bromine atom at position 3 and a methoxymethyl group at position 1.
- A tetrahydropyranyl (THP) ether moiety is attached via an oxygen atom to the butanone chain.
- Physically characterized as a colorless to yellow liquid, though critical data (melting/boiling points, density) remain unreported .
Properties
IUPAC Name |
1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]-4-(oxan-2-yloxy)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O4/c1-19-9-17-12(15-13(14)16-17)10(18)5-4-8-21-11-6-2-3-7-20-11/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXORDRHCAXZZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)C(=O)CCCOC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone , also known by its CAS number 137333325, is a novel organic compound with potential biological applications. This article reviews its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C13H20BrN3O4
- Molecular Weight : 362.22 g/mol
- IUPAC Name : 1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]-4-(oxan-2-yloxy)butan-1-one
- Appearance : Colorless to yellow liquid
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The triazole ring is crucial for its biological activity, often enhancing the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit varying degrees of antimicrobial activity. In particular:
- The compound has shown modest antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli .
- The Minimum Inhibitory Concentration (MIC) values for related triazole derivatives suggest that modifications can enhance their antibacterial properties.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
- The IC50 values for related compounds range from 9.7 to 27.5 µM against human promyelocytic leukemia (HL-60) cells .
- Some derivatives have demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and mouse fibroblast (NIH/3T3) cells, indicating potential as an anticancer agent.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, compounds containing a triazole ring are known to interact with various biological pathways:
- They may inhibit enzymes or interfere with nucleic acid synthesis, which is crucial for cell proliferation and survival.
Research Findings and Case Studies
Scientific Research Applications
Medicinal Applications
Antifungal Activity : Research suggests that triazole derivatives exhibit antifungal properties. The presence of the triazole ring in this compound may contribute to its efficacy against various fungal pathogens. Studies have indicated that similar compounds can inhibit the ergosterol biosynthesis pathway, a crucial target in antifungal drug development .
Antimicrobial Properties : The compound's structure allows it to interact with microbial enzymes, potentially leading to antimicrobial effects. This application is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance .
Cancer Research : Preliminary studies indicate that triazole-containing compounds may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or other proteins involved in cell proliferation and survival .
Agricultural Applications
Fungicides : Given its antifungal potential, this compound could be explored as a fungicide in agriculture. Triazole fungicides are well-established in crop protection, and derivatives like this one could enhance efficacy against resistant strains of plant pathogens .
Plant Growth Regulators : Research into triazole compounds has shown that they can act as plant growth regulators. They may influence hormone levels within plants, promoting growth or stress resistance, which can be beneficial for crop yields under adverse conditions .
Case Study 1: Antifungal Efficacy
A study conducted on triazole derivatives demonstrated significant antifungal activity against Candida albicans. The compound was tested alongside standard antifungal agents, showing comparable results, thus indicating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
In a controlled experiment assessing antimicrobial properties, the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the triazole structure could enhance antimicrobial potency .
Case Study 3: Agricultural Application
Field trials using triazole-based fungicides showed improved crop health and yield in wheat against Fusarium graminearum. This highlights the potential agricultural benefits of similar compounds like 1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core Differences :
- The target compound’s 1,2,4-triazole core distinguishes it from pyrazole- or pyrazolone-based analogues (e.g., compounds in ). Triazoles generally exhibit greater metabolic stability compared to pyrazoles due to reduced susceptibility to oxidative degradation .
- Bromine substitution at position 3 on the triazole (target compound) contrasts with brominated pyrazoles (e.g., ), where bromine occupies position 4 or 3. This positional variance influences electronic properties and reactivity.
Functional Group Impact: The methoxymethyl group on the triazole (target compound) enhances hydrophilicity compared to methyl or aryl substitutions (e.g., ).
Physicochemical Properties :
- The target compound’s liquid state (uncommon for brominated heterocycles) suggests lower crystallinity compared to solid analogues like the pyrazolone derivatives in . This may improve solubility in organic solvents but complicate purification.
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole moiety is constructed via cyclocondensation or cycloaddition. A high-yielding method involves reacting β-ketophosphonates with azides under basic conditions:
Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of Cs₂CO₃, achieving 95% conversion.
Bromination at C3
Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C. For example:
Methoxymethylation at N1
Methoxymethyl chloride (MeOCH₂Cl) in the presence of NaH introduces the methoxymethyl group:
Construction of the Butanone-THP Ether Side Chain
THP Protection of Butanediol
The hydroxyl group of 1,4-butanediol is protected using dihydropyran catalyzed by pyridinium p-toluenesulfonate (PPTS):
Oxidation to Butanone
TEMPO-mediated oxidation converts the alcohol to a ketone:
Conditions : Reaction at -5°C to 17°C prevents over-oxidation.
Coupling of Triazole and Butanone Moieties
Nucleophilic Acylation
The triazole anion (generated via LDA) reacts with 4-(THP-oxy)butanoyl chloride:
Alternative: Mitsunobu Reaction
For ether-linked analogues, Mitsunobu conditions (DIAD, PPh₃) couple triazole alcohols with THP-protected butanone.
Reaction Optimization and Challenges
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | DMSO | +95% |
| Base | Cs₂CO₃ | +32% |
| Temperature | 0°C (bromination) | Prevents di-substitution |
| Catalyst | TEMPO (0.01 equiv) | Enhances oxidation rate |
Key Challenges :
Purification and Characterization
-
Purification : Column chromatography (SiO₂, ethyl acetate/petroleum ether, 60:40).
-
Analytical Data :
Scalability and Industrial Relevance
Large-scale synthesis (≥1 mol) employs continuous flow systems for bromination and oxidation steps to manage exotherms. Industrial protocols prioritize cost-effective catalysts (e.g., CuSO₄ for azide-alkyne cycloadditions) .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation of this compound, and how should data interpretation be approached?
- Answer : Employ a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the triazole core, methoxymethyl substituent, and tetrahydropyranyl ether linkage. For example:
- -NMR can identify the methoxymethyl group (δ ~3.3 ppm for OCH) and the tetrahydropyranyl protons (δ ~3.5–4.0 ppm for oxy-methylene).
- IR spectroscopy helps verify carbonyl (C=O) stretching (~1700 cm) and ether (C-O-C) vibrations (~1100 cm) .
- Elemental analysis (C, H, N) should align with the formula CHBrNO. Cross-validate with X-ray crystallography if crystalline derivatives are synthesized .
Q. What safety protocols should be followed when handling this compound, given limited available toxicity data?
- Answer : Adopt general precautions for brominated heterocycles:
- Use fume hoods, nitrile gloves, and lab coats to minimize inhalation/skin contact.
- Store in airtight containers under inert gas (e.g., N) in a cool, dry environment to prevent hydrolysis of the tetrahydropyranyl ether .
- In case of exposure, follow emergency protocols: rinse skin/eyes with water for 15 minutes and seek medical evaluation for potential neurotoxic or irritant effects .
Q. How can solubility and stability be assessed for this compound in common laboratory solvents?
- Answer : Perform a solvent screen (e.g., DMSO, acetonitrile, THF) using UV-Vis spectroscopy to track absorbance changes over 24–72 hours.
- For polar aprotic solvents (e.g., DMSO), monitor degradation via HPLC at λ = 254 nm.
- Stability in aqueous buffers (pH 4–9) should be tested to evaluate hydrolysis susceptibility of the tetrahydropyranyl group .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of this compound, particularly addressing steric hindrance from the methoxymethyl group?
- Answer :
- Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity during triazole formation .
- Introduce protecting groups (e.g., tert-butyldimethylsilyl) for the tetrahydropyranyl ether during coupling steps to minimize side reactions .
- Screen Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-coupling if bromine substitution is modified .
Q. What experimental design strategies are suitable for studying the compound’s reactivity under varying temperatures and catalytic conditions?
- Answer : Implement a split-plot factorial design:
- Main factors : Temperature (40–100°C), catalyst loading (0.1–5 mol%), solvent polarity (Dielectric constant: 2–38).
- Response variables : Reaction yield, purity (HPLC area %), byproduct formation.
- Analyze interactions using ANOVA and response surface methodology (RSM) to identify optimal conditions .
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and interaction with biological targets?
- Answer :
- Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions on the triazole ring.
- Dock the compound into target proteins (e.g., cytochrome P450) using AutoDock Vina to assess binding affinity and steric clashes with the methoxymethyl group .
Q. What methodologies are recommended for analyzing degradation products or impurities in synthesized batches?
- Answer :
- Use LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate and identify impurities.
- Compare fragmentation patterns with databases (e.g., mzCloud) to assign structures to byproducts, such as hydrolyzed tetrahydropyranyl derivatives .
Q. How can environmental fate studies be designed to evaluate the compound’s persistence in aquatic systems?
- Answer :
- Conduct OECD 301B (Ready Biodegradability Test) in activated sludge: Monitor CO evolution and parent compound depletion via GC-MS.
- Assess photolytic degradation using a solar simulator (λ > 290 nm) and quantify half-life with first-order kinetics .
Methodological Notes
- Cross-disciplinary approaches : Combine synthetic chemistry with computational tools to address steric and electronic challenges.
- Data validation : Always replicate key experiments (e.g., crystallography, docking) across independent labs to confirm reproducibility .
- Safety compliance : Regularly update risk assessments as new toxicity data emerge, particularly for brominated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
